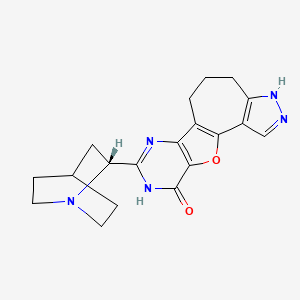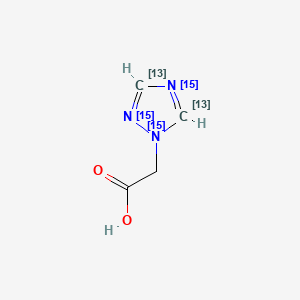
Pdpob
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Pentyl 4-(3,4-dihydroxyphenyl)-4-oxobutanoate: (PDPOB) is a phenyl carboxylic acid derivative. It has shown potential in protecting against neuronal deterioration induced by oxygen-glucose deprivation/reperfusion (OGD/R) in SH-SY5Y cells. This protection is evidenced by alleviated mitochondrial dysfunction, oxidative stress, and apoptosis . This compound is being researched for its potential in treating cerebral ischemia .
準備方法
Synthetic Routes and Reaction Conditions: PDPOB can be synthesized through a multi-step process involving the esterification of 3,4-dihydroxyphenylacetic acid with n-pentanol, followed by oxidation and further esterification steps . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce this compound in bulk quantities.
化学反応の分析
Types of Reactions: PDPOB undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
科学的研究の応用
PDPOB has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is employed in research on neuronal protection and neurodegenerative diseases.
Medicine: this compound shows potential in treating cerebral ischemia and other neurological conditions
Industry: this compound can be used in the development of pharmaceuticals and other chemical products.
作用機序
PDPOB exerts its effects through several molecular targets and pathways:
Mitochondrial Dysfunction: this compound alleviates mitochondrial dysfunction, which is crucial for maintaining cellular energy production and preventing cell death.
Oxidative Stress: It reduces oxidative stress by neutralizing reactive oxygen species and enhancing antioxidant defenses.
Apoptosis: this compound inhibits apoptosis by modulating signaling pathways such as PI3K/AKT and MAPK
Neuroinflammation: this compound dampens neuroinflammation by suppressing the secretion of proinflammatory cytokines and normalizing the expression of inflammatory enzymes.
類似化合物との比較
PDPOB can be compared with other phenyl carboxylic acid derivatives, such as:
n-Pentyl 4-(3,4-dihydroxyphenyl)-4-oxobutanoate: Similar in structure but may have different functional groups or side chains.
Phenylacetic Acid Derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Uniqueness: this compound’s uniqueness lies in its multi-aspect neuroprotective and anti-inflammatory properties, making it a promising candidate for treating cerebral ischemia and other neurological disorders .
特性
分子式 |
C15H20O5 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
pentyl 4-(3,4-dihydroxyphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C15H20O5/c1-2-3-4-9-20-15(19)8-7-12(16)11-5-6-13(17)14(18)10-11/h5-6,10,17-18H,2-4,7-9H2,1H3 |
InChIキー |
MUWIFDPCUVTTPP-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(=O)CCC(=O)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


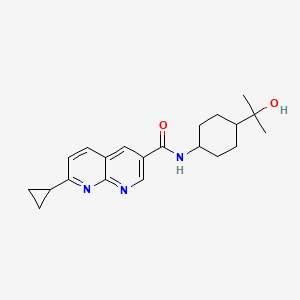
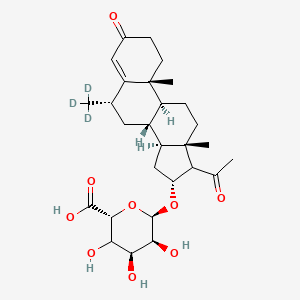
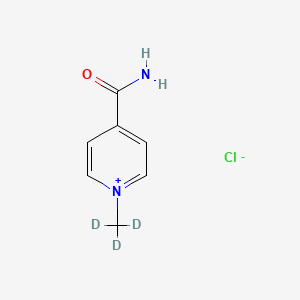
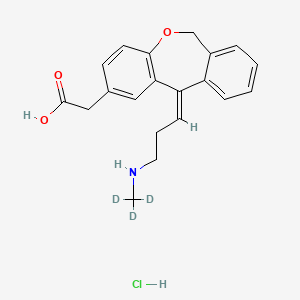
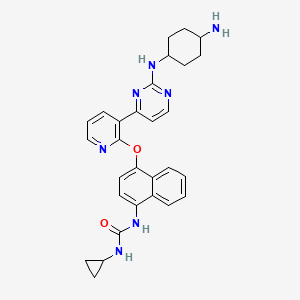
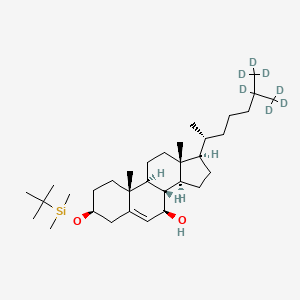
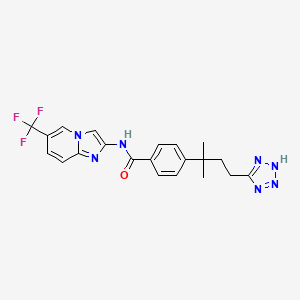
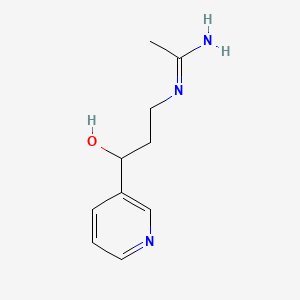

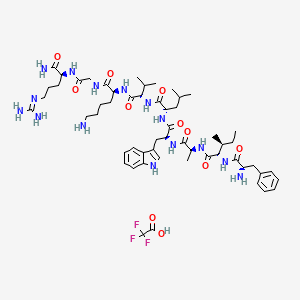
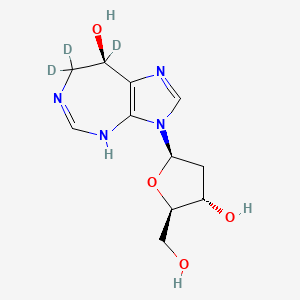
![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
